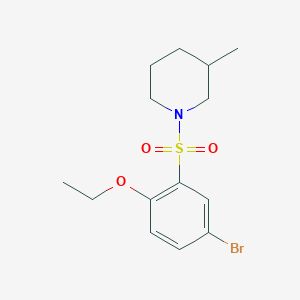![molecular formula C19H24N2O4S2 B4838660 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(4-Isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one of the sulfonyl groups further substituted with a 4-isopropylphenyl group and the other with a phenyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chlorides. The general synthetic route can be summarized as follows:
Starting Materials: Piperazine, 4-isopropylbenzenesulfonyl chloride, and benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, pyridine), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
1-[(4-Isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the production of specialty chemicals and materials, where its sulfonyl groups impart desirable properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(4-Isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be compared with other sulfonyl piperazines, such as:
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine: This compound has a similar structure but with a thienyl group instead of a phenyl group, which may impart different chemical and biological properties.
1-[(4-Isopropylphenyl)sulfonyl]-4-methylpiperazine: The presence of a methyl group instead of a phenylsulfonyl group can significantly alter the compound’s reactivity and interactions with biological targets.
1-[(4-Isopropylphenyl)sulfonyl]piperazine: This simpler compound lacks the second sulfonyl group, making it less complex but also less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its dual sulfonyl substitution, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-16(2)17-8-10-19(11-9-17)27(24,25)21-14-12-20(13-15-21)26(22,23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOXPFUXFIRFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


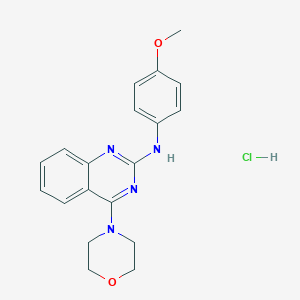
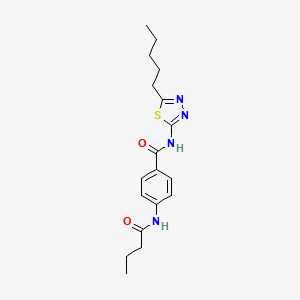
![METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B4838595.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)
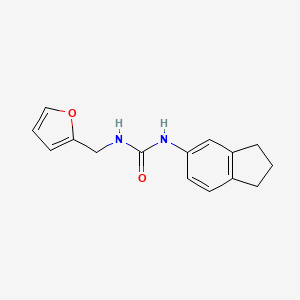
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
![2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)
![methyl 5-methyl-4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4838626.png)

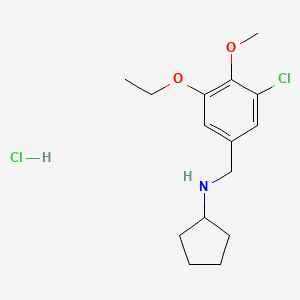
METHANONE](/img/structure/B4838636.png)
![N-(3-FLUOROPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4838646.png)
![1-[4-(acetylamino)phenyl]-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4838654.png)
